molecular formula C36H64N10O10 B12597535 L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- CAS No. 646061-83-8

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl-

Cat. No.: B12597535
CAS No.: 646061-83-8
M. Wt: 797.0 g/mol
InChI Key: JTUCFNASFDHDRU-OPXRDTOJSA-N
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Description

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain using TFA.

    Coupling reaction: under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-leucyl-L-alanine
  • L-Alanyl-L-glutamine dipeptide
  • L-Alanine, N-glycyl-

Uniqueness

L-Alanine, glycyl-L-leucyl-L-valyl-L-valylglycyl-L-prolyl-L-lysylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

646061-83-8

Molecular Formula

C36H64N10O10

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C36H64N10O10/c1-19(2)15-24(42-26(47)16-38)32(51)44-30(21(5)6)35(54)45-29(20(3)4)34(53)40-18-28(49)46-14-10-12-25(46)33(52)43-23(11-8-9-13-37)31(50)39-17-27(48)41-22(7)36(55)56/h19-25,29-30H,8-18,37-38H2,1-7H3,(H,39,50)(H,40,53)(H,41,48)(H,42,47)(H,43,52)(H,44,51)(H,45,54)(H,55,56)/t22-,23-,24-,25-,29-,30-/m0/s1

InChI Key

JTUCFNASFDHDRU-OPXRDTOJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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